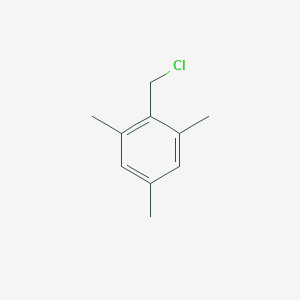

2,4,6-三甲基苄氯

描述

2,4,6-Trimethylbenzyl chloride (TMC) is a versatile chemical compound with a wide range of applications in the chemical, pharmaceutical, and biotechnology industries. It is a colorless liquid with a strong odor, and is miscible with most organic solvents. TMC is used as a starting material for the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. It is also used in the manufacture of polymers and plastics, and in biotechnology applications.

科学研究应用

肽合成:L-天冬酰胺和 L-谷氨酰胺的 2,4,6-三甲基苄酯可用于合成苄氧羰基肽,后者可转化为游离肽 (Stewart,1967)。发现这些酯比对硝基苄氧羰基更容易被氢溴化物裂解,因此在肽合成中是有益的 (Stewart,1966)。

电化学还原:2,4,6-三甲基苯甲酰氯在乙腈中的电化学还原导致形成 2,4,6-三甲基苯甲醛,提供了对该化合物化学转化的见解 (Urove 和 Peters,1994)。

天然化合物合成:它在合成天然化合物罗布斯汀中发挥作用,将其与其他化学试剂结合 (Nakayama、Ohira 和 Matsui,1980)。

化学合成优化:一项研究描述了在特定条件下合成 2,4,6-三甲基苯甲酰氯的方法,突出了其制备过程 (胡永灵,2007)。

聚合:它用于引发异丁烯的活性碳正离子聚合,从而产生新的不对称端基聚异丁烯 (Held、Iván 和 Müller,1998)。

合成方法开发:该化合物有助于开发多取代苄基化合物的新的合成路线 (Suzuki、Nakamura 和 Takeshima,1971)。

安全和危害

2,4,6-Trimethylbenzyl chloride causes severe skin burns and eye damage . It may be corrosive to metals . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to wear protective gloves/clothing/eye protection/face protection . In case of contact with skin or eyes, or if swallowed or inhaled, immediately call a poison center or doctor .

作用机制

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of 2,4,6-Trimethylbenzyl chloride . For instance, its reactivity might be affected by the pH of the environment, and its stability could be influenced by temperature and light exposure.

属性

IUPAC Name |

2-(chloromethyl)-1,3,5-trimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13Cl/c1-7-4-8(2)10(6-11)9(3)5-7/h4-5H,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNRGEIXQCZHICP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)CCl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20166435 | |

| Record name | 2,4,6-Trimethylbenzyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20166435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; mp = 36-38 deg C; [Alfa Aesar MSDS] | |

| Record name | 2,4,6-Trimethylbenzyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19459 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

1585-16-6 | |

| Record name | 2,4,6-Trimethylbenzyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1585-16-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6-Trimethylbenzyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001585166 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1585-16-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405484 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4,6-Trimethylbenzyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20166435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-trimethylbenzyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.947 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

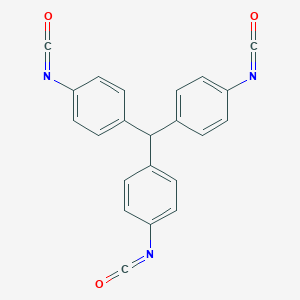

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 2,4,6-Trimethylbenzyl chloride particularly interesting for carbocationic polymerization?

A1: Research indicates that 2,4,6-Trimethylbenzyl chloride, in conjunction with titanium tetrachloride (TiCl4) and N,N-dimethylacetamide, can initiate the living carbocationic polymerization of isobutylene. [] This is significant because it enables the creation of well-defined polyisobutylene (PIB) with specific end groups. [] The "living" nature of this polymerization is key as it allows for excellent control over the polymer's molecular weight and architecture.

Q2: How does the initiation process using 2,4,6-Trimethylbenzyl chloride compare to other initiators?

A2: Studies have shown that initiation using 2,4,6-Trimethylbenzyl chloride in this system is relatively slow compared to some other initiators used in carbocationic polymerization. [] This "slow initiation" can be advantageous as it allows researchers to better control the polymerization process and synthesize polymers with targeted properties. Kinetic analysis of the polymerization using 2,4,6-Trimethylbenzyl chloride provides valuable information about the ratio of initiation and propagation rates, which helps in understanding the polymerization mechanism. []

Q3: What are the potential applications of polyisobutylene synthesized using 2,4,6-Trimethylbenzyl chloride?

A3: The controlled polymerization of isobutylene using 2,4,6-Trimethylbenzyl chloride opens doors to creating "telechelic" polyisobutylenes. [] These polymers have reactive groups at both ends, making them ideal for further modifications and the creation of block copolymers. This has significant implications for developing new materials with tailored properties, such as adhesives, sealants, and additives for lubricants.

Q4: How is 2,4,6-Trimethylbenzyl chloride synthesized?

A4: 2,4,6-Trimethylbenzyl chloride can be produced through the chloromethylation of 1,3,5-trimethylbenzene (mesitylene). [] This reaction typically involves reacting mesitylene with paraformaldehyde and hydrogen chloride, leading to the substitution of a chloromethyl group onto the aromatic ring. The reaction profile and product formation can be monitored using techniques like High Performance Liquid Chromatography (HPLC). []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1S,2R,19R,22S,34S,37R,40R,52S)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-amino-5,15-dichloro-26,31,44,49,64-pentahydroxy-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B21161.png)

![Benzoic acid, 2-hydroxy-, compd. with 3-[(2S)-1-methyl-2-pyrrolidinyl]pyridine (1:1)](/img/structure/B21173.png)